Cob(II)yrinic acid a,c-diamide is a key intermediate in the biosynthesis of cobalamin, commonly known as vitamin B12. This compound plays a crucial role in various biological processes, particularly in microorganisms that synthesize cobalamin. It is classified under the category of corrinoids, which are cobalt-containing compounds essential for a variety of enzymatic reactions in living organisms.
Cob(II)yrinic acid a,c-diamide is primarily derived from the bacterial biosynthetic pathways of cobalamin. Notable microorganisms that utilize this compound include Pseudomonas denitrificans, Salmonella enterica, and Propionibacterium freudenreichii . These bacteria have evolved intricate metabolic pathways to convert simpler precursors into this complex molecule.
The synthesis of cob(II)yrinic acid a,c-diamide involves several enzymatic steps that transform simpler precursors into this complex structure. The pathway typically begins with the conversion of uroporphyrinogen III to precorrin-2, which is then methylated and further modified to yield cob(II)yrinic acid a,c-diamide.
Cob(II)yrinic acid a,c-diamide features a corrin ring structure with cobalt at its center. The molecular formula is C₁₃H₁₄CoN₄O₄, and it includes two amide groups attached to the corrin framework.
Cob(II)yrinic acid a,c-diamide participates in several critical reactions during cobalamin biosynthesis:
The reactions are typically anaerobic and involve various cofactors and substrates that facilitate electron transfer and structural rearrangements.
The mechanism by which cob(II)yrinic acid a,c-diamide functions involves its role as an electron carrier in enzymatic reactions. It acts as a substrate for reductases that facilitate the transfer of electrons, ultimately leading to the formation of more complex cobalamin derivatives.
Cob(II)yrinic acid a,c-diamide has several applications in scientific research:
Cob(II)yrinic acid a,c-diamide represents a critical metabolic branch point where aerobic and anaerobic cobalamin (vitamin B~12~) biosynthetic pathways converge. In aerobic organisms like Pseudomonas denitrificans, cobalt insertion occurs relatively late in the pathway. Preceding steps involve oxygen-dependent transformations that construct the corrin ring without cobalt, yielding hydrogenobyrinic acid a,c-diamide as the immediate precursor. The enzyme cobaltochelatase (CobNST) then catalyzes ATP-dependent cobalt(II) insertion into this macrocycle, generating cob(II)yrinic acid a,c-diamide [4] [7]. This reaction marks the first appearance of the cobalt-containing corrinoid skeleton in the aerobic route [4].
Conversely, anaerobic pathways (e.g., in Salmonella typhimurium or Propionibacterium freudenreichii) incorporate cobalt much earlier, typically at the precorrin-2 stage. Here, cobalt insertion precedes extensive ring contraction and methylation modifications. Consequently, cob(II)yrinic acid a,c-diamide does not accumulate as an intermediate in anaerobic biosynthesis; instead, cobalt-containing intermediates undergo further transformations directly [4] [5]. This fundamental difference—late versus early cobalt insertion—dictates the structural context in which cob(II)yrinic acid a,c-diamide participates:
Table 1: Cob(II)yrinic Acid a,c-Diamide in Aerobic vs. Anaerobic B~12~ Biosynthesis
Feature | Aerobic Pathway | Anaerobic Pathway |
---|---|---|
Cobalt Insertion Stage | Late (into hydrogenobyrinic acid a,c-diamide) | Early (e.g., into precorrin-2) |
Key Precursor | Hydrogenobyrinic acid a,c-diamide | Cobalt-precorrins (e.g., cobalt-precorrin-2) |
Catalyst for Co^2+^ Insertion | CobNST complex (ATP-dependent) | CbiX/CbiK chelatases |
Cob(II)yrinic Acid a,c-Diamide Role | Defined intermediate | Not formed as a free intermediate |
Oxygen Requirement | Required for precorrin-3B synthesis (CobG enzyme) | Not required |
Within aerobic cobalamin biosynthesis, cob(II)yrinic acid a,c-diamide undergoes two sequential enzymatic transformations essential for cofactor assembly:
Reduction to Cob(I)yrinic Acid a,c-Diamide:The enzyme cob(II)yrinic acid a,c-diamide reductase (CobR) catalyzes this critical reduction using flavin mononucleotide (FMN) as an electron carrier. The reaction consumes reducing equivalents, typically from NADH:2 Cob(I)yrinate a,c-diamide + FMN + 3 H^+^ ⇌ 2 Cob(II)yrinate a,c-diamide + FMNH~2~This step converts the relatively stable Co^2+^ state (cob(II)yrinate) to the highly nucleophilic Co^1+^ state (cob(I)yrinate), priming the molecule for adenosylation. CobR from P. denitrificans is an NADH-dependent flavoenzyme purified to homogeneity and shown to reduce diverse Co(II)-corrinoids [1] [2] [3].
Adenosylation to Form Adenosylcobyrinic Acid a,c-Diamide:The nucleophilic Co^1+^ center of cob(I)yrinic acid a,c-diamide attacks the 5'-carbon of ATP, displacing triphosphate and forming the unique Co-C adenosyl bond. This reaction is catalyzed by cob(I)alamin adenosyltransferase (CobA/PduO family enzymes):Cob(I)yrinate a,c-diamide + ATP → Adenosylcobyrinate a,c-diamide + P~3~O~10~^5-^ + H^+^The adenosylated product is the direct precursor for subsequent amidation reactions that complete the cobyrinic acid framework [1] [4] [7].
Table 2: Enzymatic Transformations of Cob(II)yrinic Acid a,c-Diamide
Enzyme | Reaction Catalyzed | Cofactors/Substrates | Products | Organism |
---|---|---|---|---|
CobR (EC 1.16.8.1) | Reduction of Co^2+^ to Co^1+^ state | NADH, FMN | Cob(I)yrinic acid a,c-diamide, FMNH~2~ | Pseudomonas denitrificans |
CobA (Adenosyltransferase) | Transfer of 5'-deoxyadenosyl group from ATP to Co^1+^ | ATP, Cob(I)yrinic acid a,c-diamide | Adenosylcobyrinic acid a,c-diamide, PPP~i~, H^+^ | Universal in B~12~ producers |
The metabolic flux through the cob(II)yrinic acid a,c-diamide node is tightly regulated to ensure efficient cobalamin production and prevent accumulation of reactive intermediates:
Substrate Channeling and Complex Formation: In P. denitrificans, evidence suggests coordination between cobaltochelatase (CobNST), CobR, and CobA. This potential multi-enzyme complex minimizes the release of the highly oxygen-sensitive cob(I)yrinic acid intermediate, channeling it directly from CobR to CobA for adenosylation. Such spatial organization enhances pathway efficiency and protects reactive species [4] [7].
Feedback Inhibition by Adenosylcobalamin: The final coenzyme product, adenosylcobalamin (AdoCbl), acts as a potent inhibitor of early steps in the cobalamin pathway. Crucially, it also regulates enzymes immediately downstream of cob(II)yrinic acid a,c-diamide. AdoCbl can inhibit CobA activity or its expression, reducing adenosylation flux when the cofactor pool is saturated [4] [5].
Redox Sensing via CobR: The reduction of cob(II)yrinic acid a,c-diamide by CobR is sensitive to cellular redox state, linked to NADH/NAD^+^ and FMN/FMNH~2~ ratios. Some CobR homologs possess regulatory domains responsive to cellular thiol-disulfide status, potentially modulating reductase activity under oxidative stress conditions to prevent accumulation of the reactive Co^1+^ species when cellular conditions are unfavorable [2] [3].
Transcriptional Control of cob Genes: The expression of genes encoding CobNST, CobR, CobA, and subsequent amidating enzymes (cobB, cobQ) is coordinately regulated by B~12~-riboswitches or by specific transcription factors (e.g., CobR in some bacteria) responsive to corrinoid availability. This ensures enzymes handling cob(II)yrinic acid a,c-diamide are synthesized only when cobalamin demand exists [4] [5] [7].
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